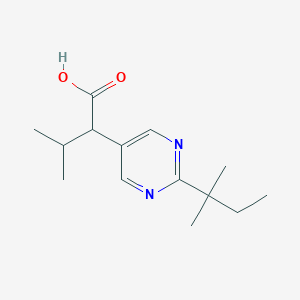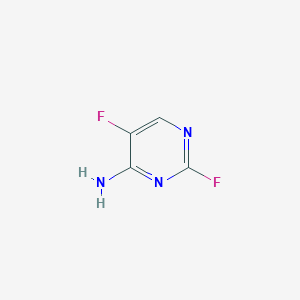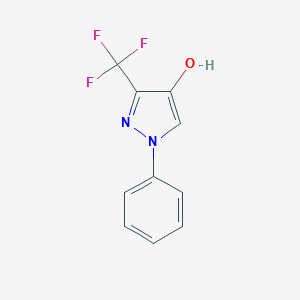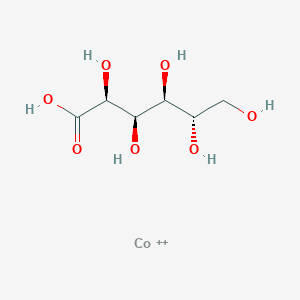
Allilbenceno
Descripción general
Descripción
Allylbenzene, also known as 3-phenylpropene, is an organic compound with the formula C₆H₅CH₂CH=CH₂. It is a colorless liquid that consists of a phenyl group attached to an allyl group. This compound is a parent structure for many phenylpropanoids found in plant biochemistry .
Aplicaciones Científicas De Investigación
Allylbenzene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its role in the biosynthesis of phenylpropanoids in plants.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances and flavoring agents
Mecanismo De Acción
. . . .
Mode of Action
Allylbenzene interacts with its targets through a process known as benzylic oxidation . This process involves the oxidation of the benzylic carbon atom, resulting in a one-carbon carboxyl group . Benzylic halides undergo the typical reactions of alkyl halides .
Biochemical Pathways
The allylbenzene skeleton is the parent of many phenylpropanoids . Prominent allylbenzenes include eugenol, safrole, and many others . Allylbenzene is involved in the epoxide metabolic pathway . This pathway involves the formation of an epoxide on the allyl side chain . Indirect evidence of this epoxide formation is given by the detection of the dihydrodihydroxy compound resulting from the hydration of the epoxide .
Pharmacokinetics
It is known that allylbenzene isomerizes to trans-propenylbenzene . More research is needed to fully understand the ADME properties of allylbenzene and their impact on bioavailability.
Result of Action
The result of allylbenzene’s action is the formation of a one-carbon carboxyl group . This occurs regardless of the length of the alkyl group in the arene substrate . The benzylic carbon atom is oxidized, leading to the term benzylic oxidation .
Action Environment
The action of allylbenzene can be influenced by environmental factors. For example, NBS (N-bromosuccinimide) is commonly used to produce low concentrations of bromine . When suspended in tetrachloride (CCl 4), NBS reacts with trace amounts of HBr to produce a low enough concentration of bromine to facilitate the benzylic bromination reaction via a radical process .
Análisis Bioquímico
. .
Biochemical Properties
Allylbenzene has been shown to have strong antibacterial activity against several plant pathogens . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of Allylbenzene on cells are primarily related to its antibacterial properties . It influences cell function by damaging the integrity of the cell membrane and increasing cell membrane permeability .
Molecular Mechanism
At the molecular level, Allylbenzene exerts its effects through binding interactions with biomolecules and changes in gene expression . It is also involved in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, Allylbenzene has been observed to have a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of Allylbenzene at different dosages in animal models have not been extensively studied. It is known that Allylbenzene has a broad antibacterial spectrum, suggesting that its effects may vary depending on the dosage .
Metabolic Pathways
Allylbenzene is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that Allylbenzene can affect the localization or accumulation of other molecules within cells .
Subcellular Localization
It is known that Allylbenzene can affect the localization or accumulation of other molecules within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_2=\text{CHCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of allylbenzene often involves the dehydrogenation of propylbenzene. This process is typically carried out at high temperatures in the presence of a catalyst such as chromium oxide.
Types of Reactions:
Oxidation: Allylbenzene can undergo oxidation reactions to form benzaldehyde or benzoic acid. For example, oxidation with potassium permanganate yields benzoic acid.
Reduction: Hydrogenation of allylbenzene can produce propylbenzene.
Substitution: Allylbenzene can undergo electrophilic substitution reactions, such as bromination at the benzylic position using N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products:
Oxidation: Benzoic acid.
Reduction: Propylbenzene.
Substitution: Benzyl bromide.
Comparación Con Compuestos Similares
Eugenol: Contains a methoxy group and is used in the manufacture of perfumes and flavorings.
Safrole: Contains a methylenedioxy group and is used in the synthesis of piperonyl butoxide.
Cinnamyl alcohol: Contains a hydroxyl group and is used in the fragrance industry.
Uniqueness: Allylbenzene is unique due to its simple structure and versatility in undergoing various chemical reactions. Its ability to isomerize to trans-propenylbenzene adds to its distinctiveness .
Propiedades
IUPAC Name |
prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLCRVIBGQPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-53-8 | |
| Record name | Benzene, 2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00861855 | |
| Record name | Allylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Aldrich MSDS] | |
| Record name | Allylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.69 [mmHg] | |
| Record name | Allylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
300-57-2 | |
| Record name | Allylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylpropene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT7C9MEQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allylbenzene?
A1: Allylbenzene has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.
Q2: What spectroscopic techniques are useful for characterizing allylbenzene?
A2: Allylbenzene can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique reveals structural information based on the magnetic properties of atomic nuclei. [, , , , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrations. [, ]
Q3: How does the choice of solvent impact the reactivity of allylbenzene?
A3: The choice of solvent significantly influences allylbenzene's reactivity, particularly in isomerization reactions. For instance, a toluene-methanol mixture proved optimal for isomerization catalyzed by palladium bipyrazole complexes. []
Q4: Can allylbenzene undergo isomerization? What are the typical catalysts and products?
A4: Yes, allylbenzene can isomerize to form β-methylstyrene, primarily the trans isomer. [, , , , ] This reaction can be catalyzed by various species:
- Bases: Strong bases like potassium tert-butoxide in tert-butyl alcohol or lithium tert-butoxide in N,N-dimethylacetamide are effective. []
- Transition Metal Complexes: Palladium(II) chloride, palladium bipyrazoles, and platinum(II) complexes are frequently employed. [, , ]
Q5: How does the structure of the catalyst impact the selectivity of allylbenzene isomerization?
A5: Catalyst structure plays a crucial role in controlling the E/Z selectivity of β-methylstyrene formation. For example, bulky, electron-donating ligands on palladium complexes generally favor the E-isomer. []
Q6: What is the proposed mechanism for the palladium-catalyzed isomerization of allylbenzene?
A6: A widely accepted mechanism involves the following steps:
- β-Hydride Elimination: β-Hydride elimination occurs, regenerating the palladium hydride and yielding the isomerized alkene. [, ]
Q7: What is the role of additives like acids, bases, and halides in the palladium-catalyzed isomerization of allylbenzene?
A7: Additives significantly influence the reaction:
- Halides: The nature of the halide bound to the palladium catalyst can impact both activity and selectivity. []
Q8: Beyond isomerization, what other reactions can allylbenzene participate in using transition metal catalysts?
A8: Allylbenzene exhibits versatility in transition metal-catalyzed reactions, including:
- Hydroheteroarylation: Nickel/AlMe3 systems with N-heterocyclic carbene ligands enable the addition of heteroarenes like pyridine to allylbenzene. []
- C-C Bond Cleavage and Functionalization: Rhodium catalysts facilitate selective cleavage of the allyl C-C bond, enabling reactions like β-acylalkylation with allyl alcohols. [, ]
- Allylic C-H Sulfamidation: Cp*Ir(III) catalysts promote the introduction of sulfamidation at the allylic position, showcasing regioselectivity for the branched product. []
Q9: How has computational chemistry been employed to study allylbenzene and its reactions?
A9: Computational methods, particularly Density Functional Theory (DFT), have proven valuable in understanding:
- Reaction Mechanisms: DFT calculations provide insights into reaction pathways, intermediates, and transition states, aiding in mechanistic elucidation. [, ]
- Structure-Activity Relationships: Quantum chemical calculations, such as AM1, help correlate molecular properties with observed activities, like genotoxicity. []
- Ligand Effects: DFT can assess the influence of different ligands on catalyst activity and selectivity in reactions involving allylbenzene. []
- Hydrogen Tunneling: Computational studies support the involvement of hydrogen tunneling in reactions exhibiting abnormally large kinetic isotope effects. []
Q10: How do structural modifications of allylbenzene affect its biological activity?
A10: Substituents on the aromatic ring and modifications to the allyl group can significantly impact biological activity:
- Genotoxicity: Studies comparing allylbenzene analogs suggest that the stability of the carbonium ion formed during metabolism correlates with genotoxicity. Compounds forming more stable carbonium ions tend to be more genotoxic. []
- 15-Lipoxygenase Inhibition: Introducing isopropoxy and amide substituents to the allylbenzene core yielded potent inhibitors of 15-lipoxygenase. The size and orientation of the amide group significantly influenced inhibitory potency. []
Q11: Is allylbenzene metabolized in biological systems?
A11: Yes, allylbenzene undergoes biotransformation primarily through epoxidation of the allylic double bond, forming allylbenzene 2',3'-oxide. This epoxide can be further metabolized by epoxide hydrolases to form dihydrodiols or conjugated with glutathione. [, ]
Q12: What is the toxicological significance of allylbenzene 2',3'-oxide?
A12: Allylbenzene 2',3'-oxide is a reactive electrophile capable of forming covalent adducts with DNA, primarily with guanine. [] This DNA damage is a potential mechanism contributing to the toxicity and carcinogenicity observed with allylbenzene and related compounds.
Q13: What are the primary detoxification pathways for allylbenzene 2',3'-oxide?
A13: The body employs two main detoxification pathways for allylbenzene 2',3'-oxide:
- Glutathione S-Transferases: These enzymes conjugate the epoxide with glutathione, facilitating its excretion from the body. []
Q14: What analytical methods are commonly used to quantify allylbenzene and its metabolites?
A14: Various analytical techniques are employed, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling identification and quantification of allylbenzene and related compounds in complex mixtures. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC provides another separation technique often coupled with UV or MS detection for analyzing allylbenzene and its derivatives. []
- 32P-Postlabeling Assay: This sensitive method detects DNA adducts formed by reactive metabolites, providing insights into the genotoxic potential of allylbenzene and its analogs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


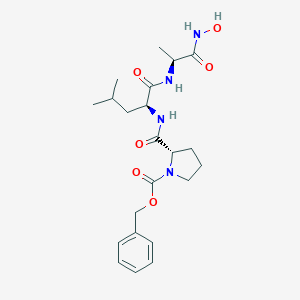
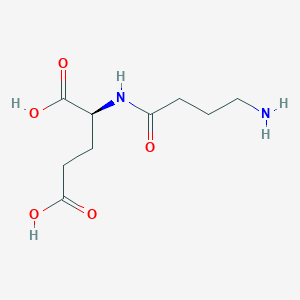

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
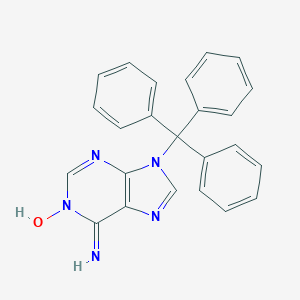
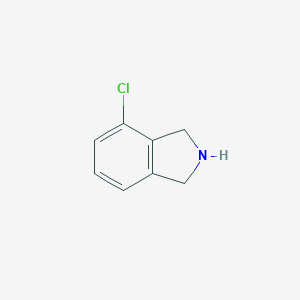

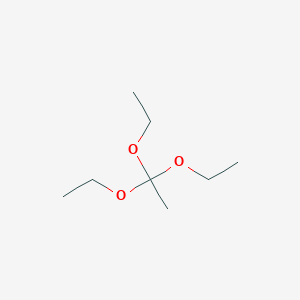

![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
